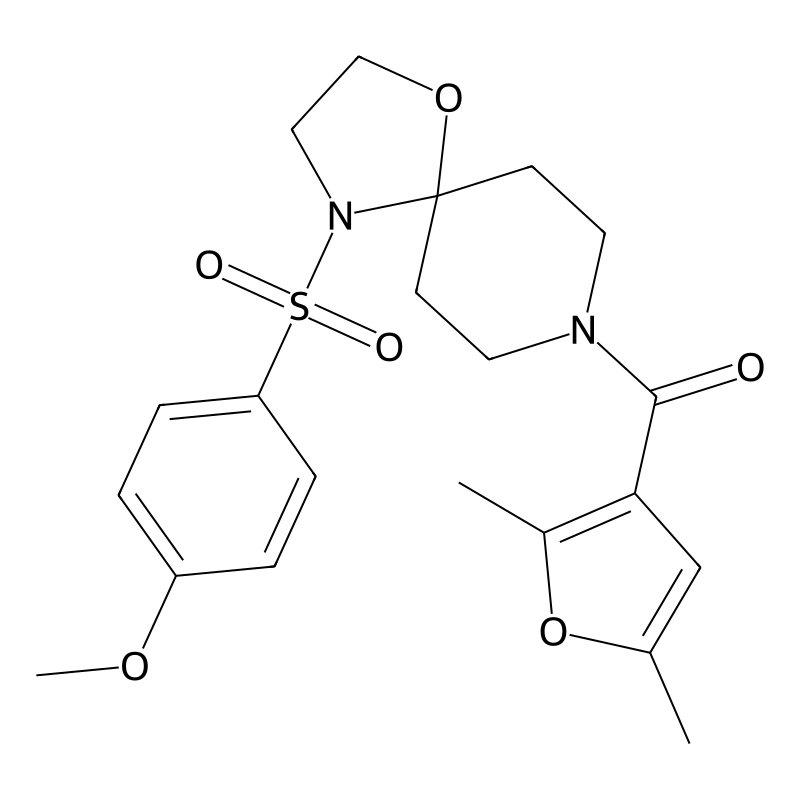

(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a dimethylfuran moiety, a sulfonamide group attached to a methoxyphenyl ring, and a diazaspiro framework. The molecular formula of this compound is , with a molecular weight of approximately 377.5 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

- The furan ring and the methadone group might be involved in interactions with biological targets, depending on their specific design.

- The spirocyclic scaffold could play a role in molecular recognition by providing a specific binding pocket for target molecules.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Dispose of the compound according to hazardous waste regulations.

The chemical reactivity of this compound can be explored through various types of reactions:

- Oxidation: The furan ring can undergo oxidation to yield furanones or other derivatives.

- Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols using reducing agents like sodium borohydride.

- Substitution Reactions: The methoxy group may be substituted with other functional groups under nucleophilic conditions .

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of this compound typically involves multiple steps:

- Formation of the Furan Ring: This can be achieved through cyclization reactions starting from suitable precursors.

- Introduction of Dimethyl Groups: Alkylation reactions using methyl iodide can introduce the dimethyl groups onto the furan ring.

- Sulfonylation: The sulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides in the presence of a base.

- Construction of the Spiro Structure: This involves cyclization methods that create the diazaspiro framework .

The unique structure of (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone positions it as a versatile compound in several applications:

- Medicinal Chemistry: Its potential as a drug candidate for various diseases due to its biological activity.

- Material Science: Utilized in the development of new materials with tailored properties due to its reactive functional groups .

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies may involve assessing its binding affinity to specific enzymes or receptors. These studies can elucidate the mechanism of action and help identify potential therapeutic applications .

Similar Compounds- (2,5-Dimethylfuran-3-yl)(4-(4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

- Lacks the methoxy group but retains similar structural features.

- (2,5-Dimethylfuran-3-yl)(3-(4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

- Features an azetidine ring instead of a spiro structure.

Uniqueness

- Lacks the methoxy group but retains similar structural features.

- Features an azetidine ring instead of a spiro structure.

The uniqueness of (2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone lies in its combination of both the sulfonamide and methoxy groups along with the diazaspiro framework. This combination may enhance solubility and reactivity compared to similar compounds that lack these features .